2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide” is a complex organic molecule that contains several functional groups, including an amine, a methoxyphenyl group, a triazole ring, a thioether, and an acetamide. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, it’s likely that it involves several steps, including the formation of the triazole ring, the introduction of the methoxyphenyl group, and the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, is a notable feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the triazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, has demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). These findings suggest that compounds with a 1,2,4-triazole core, similar to the one in the query, could potentially be explored for their antimicrobial properties.
Synthesis MethodologiesThe synthesis of similar triazole derivatives, including methods that involve reactions with 2-chloro-N-phenylacetamides in specific mediums such as PEG-400, has been reported to offer advantages like good yields, less pollution, and environmental friendliness (Wang Sheng-qing, 2010). These methodologies provide valuable insights into the possible synthetic routes that could be adapted for the production of "2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide."
Biological Evaluation and Potential Applications
The evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists indicates a significant area of research involving similar compounds for potential drug development targeting obesity and type 2 diabetes (Maruyama et al., 2012). This demonstrates the broader applicability of compounds with similar chemical backbones in therapeutic areas.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMOJMBDAVRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.